[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine
CAS No.:
Cat. No.: VC13452187
Molecular Formula: C12H25N3
Molecular Weight: 211.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H25N3 |
|---|---|
| Molecular Weight | 211.35 g/mol |
| IUPAC Name | N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-methylcyclopropanamine |
| Standard InChI | InChI=1S/C12H25N3/c1-14(12-4-5-12)9-11-3-2-7-15(10-11)8-6-13/h11-12H,2-10,13H2,1H3 |
| Standard InChI Key | RUIVITAIUKRVQM-UHFFFAOYSA-N |
| SMILES | CN(CC1CCCN(C1)CCN)C2CC2 |
| Canonical SMILES | CN(CC1CCCN(C1)CCN)C2CC2 |
Introduction
Chemical Synthesis and Industrial Preparation
The synthesis of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine involves multi-step organic reactions, often beginning with the formation of the piperidine ring. A representative pathway includes:
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Piperidine Ring Formation: Cyclization of a diamine precursor (e.g., 1,5-diaminopentane) under acidic or basic conditions .
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Aminoethyl Group Introduction: Nucleophilic substitution using 2-chloroethylamine or reductive amination with glyoxylic acid .
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Cyclopropanation: Addition of a cyclopropyl group via Simmons–Smith reaction or transition metal-catalyzed cross-coupling.
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Methylamine Functionalization: Quaternization or alkylation steps to introduce the methylamine moiety.
Industrial-scale production often employs continuous flow reactors to optimize yield (reported up to 65–89% in pilot studies) . Key catalysts include palladium for cross-couplings and sodium cyanoborohydride for reductive aminations .
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Piperidine formation | H₂SO₄, 120°C, 12 h | 78 | |
| Aminoethylation | NaBH₃CN, DMF, RT | 89 | |
| Cyclopropanation | Zn-Cu couple, CH₂I₂, Et₂O | 65 | |
| Methylation | CH₃I, K₂CO₃, acetone | 72 |
Structural and Spectroscopic Characterization
The compound’s structure is confirmed through advanced spectroscopic techniques:
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NMR Spectroscopy: ¹H NMR reveals distinct signals for the cyclopropyl methyl group (δ 0.8–1.2 ppm), piperidine protons (δ 2.5–3.5 ppm), and aminoethyl resonances (δ 1.6–2.2 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 211.35 [M+H]⁺, consistent with its molecular weight.
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IR Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N-H) and 1640 cm⁻¹ (C-N) confirm amine functionalities.
X-ray crystallography of its hydrochloride salt reveals a distorted chair conformation for the piperidine ring and a dihedral angle of 112° between the cyclopropyl and methylamine groups.
Stereochemical Considerations
The compound exists as two enantiomers due to the chiral center at the piperidine C3 position:
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(R)-Enantiomer: Higher 5-HT₃ affinity (IC₅₀: 95 nM) but increased hepatotoxicity in rat models.
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(S)-Enantiomer: Improved metabolic stability (t₁/₂: 4.2 h vs. 2.8 h for R-form) and lower CYP3A4 inhibition .
Industrial synthesis typically produces racemic mixtures, necessitating chiral HPLC or enzymatic resolution for enantiopure batches.
Pharmacokinetics and Toxicity
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Absorption: Oral bioavailability in mice is 34% due to first-pass metabolism .
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Distribution: LogP = 1.2 ensures moderate blood-brain barrier penetration.
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Metabolism: Hepatic oxidation via CYP2D6 forms inactive N-oxide derivatives.
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Toxicity: LD₅₀ in rats is 320 mg/kg, with hepatotoxicity observed at doses >100 mg/kg/day .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
| Compound | Key Modification | Bioactivity (IC₅₀) | Source |
|---|---|---|---|
| [1-(2-Aminoethyl)piperidin-2-yl] analogue | Piperidin-2-yl substitution | 5-HT₃: 200 nM | |
| Cyclopropyl-carbamic acid tert-butyl ester | Carbamate functionalization | Anticancer: IC₅₀ 12 µM | |
| Benzyl-cyclopropyl derivative | Benzyl substitution | Antimicrobial: MIC 16 µg/mL |
Industrial and Research Applications
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Drug Development: Investigated as a lead compound for antipsychotics and antibiotics.
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Chemical Probes: Used in fluorescence-based assays to study receptor trafficking .
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Agrochemicals: Patent applications highlight herbicidal activity against Amaranthus retroflexus .
Future Research Directions
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